2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N,N-trimethylethanaminium
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Overview
Description
2-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N,N-trimethylethanaminium is a quaternary ammonium compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N,N-trimethylethanaminium typically involves the esterification of cyclopentyl(hydroxy)phenylacetic acid with N,N,N-trimethylethanaminium. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acid chlorides, anhydrides, and catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N,N-trimethylethanaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
2-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N,N-trimethylethanaminium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N,N-trimethylethanaminium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
α-Cyclopentylmandelic acid: Similar in structure but lacks the quaternary ammonium group.
2-Cyclopentyl-2-hydroxy-2-phenylacetic acid: Shares the cyclopentyl and phenylacetyl moieties but differs in functional groups.
Uniqueness
2-{[Cyclopentyl(hydroxy)phenylacetyl]oxy}-N,N,N-trimethylethanaminium is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H28NO3+ |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C18H28NO3/c1-19(2,3)13-14-22-17(20)18(21,16-11-7-8-12-16)15-9-5-4-6-10-15/h4-6,9-10,16,21H,7-8,11-14H2,1-3H3/q+1 |
InChI Key |
DWQGGBPHBPPMCI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C(C1CCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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